2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Thermal Properties Solid-State Handling Crystallinity

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine (CAS 118000-41-2) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a chloromethyl substituent at the 2-position and a methyl group at the 7-position of the fused bicyclic core. With a molecular formula of C9H9ClN2 and a molecular weight of 180.63 g/mol, the compound is typically supplied as a pale yellow to brown solid with commercial purity specifications of ≥98%.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 118000-41-2
Cat. No. B053878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine
CAS118000-41-2
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)CCl
InChIInChI=1S/C9H9ClN2/c1-7-2-3-12-6-8(5-10)11-9(12)4-7/h2-4,6H,5H2,1H3
InChIKeyAFFYGLUVFNCIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine (CAS 118000-41-2): Core Specifications and Procurement Context


2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine (CAS 118000-41-2) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a chloromethyl substituent at the 2-position and a methyl group at the 7-position of the fused bicyclic core . With a molecular formula of C9H9ClN2 and a molecular weight of 180.63 g/mol, the compound is typically supplied as a pale yellow to brown solid with commercial purity specifications of ≥98% . It is distributed as both a free base and as a hydrochloride salt (CAS 1174307-69-7, MW 217.10) under the Sigma-Aldrich AldrichCPR collection for early discovery research . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs currently marketed, and the 7-methyl-2-chloromethyl substitution pattern provides a specific regiochemical handle for downstream derivatization .

Why Substituting Analogs of 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine Compromises Reactivity and Downstream Utility


The imidazo[1,2-a]pyridine scaffold is not a uniform chemical landscape; the position of substituents on the bicyclic ring system critically governs electronic distribution, nucleophilic reactivity, and steric accessibility . The combination of an electron-donating methyl group at the 7-position and an electrophilic chloromethyl moiety at the 2-position creates a specific polarization pattern that influences both the rate and regioselectivity of subsequent nucleophilic substitution reactions . Simply interchanging this compound with its 6-methyl or 8-methyl positional isomers, or with the non-methylated 2-(chloromethyl)imidazo[1,2-a]pyridine, alters the electronic environment of the pyridine ring and can lead to divergent reaction outcomes in downstream synthetic sequences. Furthermore, the documented use of this specific regioisomer as a key intermediate in the synthesis of histamine H2-receptor antagonists and other bioactive molecules means that substituting an analog without re-optimizing the entire synthetic route may result in inactive final compounds or failed biological assays.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine (CAS 118000-41-2)


Melting Point Differentiation: 7-Methyl vs. 8-Methyl vs. Non-Methylated Chloromethylimidazopyridine Analogs

The target compound exhibits a reported melting point with decomposition at approximately 250°C , which is substantially higher than the predicted melting point of 106.93°C for the 8-methyl positional isomer 2-(chloromethyl)-8-methylimidazo[1,2-a]pyridine (CAS 182181-42-6) and the experimentally reported 84–85°C for the non-methylated analog 2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) . This ~143–165°C difference in melting point suggests significantly stronger intermolecular forces in the 7-methyl isomer, likely arising from the specific positioning of the methyl group relative to the chloromethyl substituent.

Thermal Properties Solid-State Handling Crystallinity Process Chemistry

Synthesis Yield Evidence: Documented Route Specificity and Reported Efficiency

In the foundational medicinal chemistry study by Katsura et al. (1992) describing a novel class of histamine H2-receptor antagonists, the target compound was synthesized via direct condensation of 2-amino-4-picoline with 1,3-dichloroacetone, yielding 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine with a reported yield of approximately 23% . This yield is consistent with alternative synthesis data reporting 10.21 g isolated product (23.9% calculated yield) from a 30 g scale reaction of 1,3-dichloroacetone with 63.9 g of 2-amino-4-picoline in acetonitrile under reflux . The specific selection of 2-amino-4-picoline as the starting aminopyridine directly determines the 7-methyl regiochemistry of the final product, distinguishing this route from syntheses of other methyl positional isomers that require 2-amino-3-methylpyridine (for 8-methyl) or 2-amino-5-methylpyridine (for 6-methyl).

Synthetic Methodology Process Yield Intermediate Scalability Pharmaceutical Intermediate

Physicochemical Property Comparison: Target Compound vs. Non-Methylated and 8-Methyl Isomers

The computed XLogP3-AA value for 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine is 2.6 , which is 0.4 log units higher than that of the non-methylated analog 2-(chloromethyl)imidazo[1,2-a]pyridine (XLogP3-AA = 2.2) , reflecting the lipophilic contribution of the 7-methyl substituent. The predicted water solubility of the 8-methyl isomer is 140.34 mg/L ; while experimental solubility data for the 7-methyl isomer are not published, the 0.4 log unit increase in XLogP corresponds to an approximately 2.5-fold theoretical increase in lipid partitioning relative to the non-methylated analog, based on the Hansch equation (logP difference × 1 = log Kow ratio). The molecular weight increase from 166.61 g/mol (non-methylated) to 180.63 g/mol (7-methyl) results from the addition of one methylene unit (14 Da).

Lipophilicity Water Solubility Pharmacokinetic Prediction Lead Optimization

Regiochemical Identity: 7-Methyl Substitution as a Determinant of Reactivity vs. 6- and 8-Methyl Isomers

The target compound's chloromethyl group at position 2 and methyl at position 7 create a specific electronic topology distinct from other methyl-substituted imidazo[1,2-a]pyridine isomers. The synthesis of the 8-methyl isomer (CAS 182181-42-6) requires a different aminopyridine starting material (2-amino-3-methylpyridine) and yields a product with significantly different computed physical properties, including a predicted melting point of only 106.93°C . The 7-methyl group exerts an electron-donating inductive effect at the para position relative to the bridgehead nitrogen, which can modulate the electrophilicity of the chloromethyl carbon in SN2 reactions relative to the 6- or 8-methyl isomers where the methyl group is at the meta or ortho positions. This positional effect is a class-level inference based on established principles of heterocyclic chemistry: in imidazo[1,2-a]pyridines, substituents on the pyridine ring influence the electron density at the imidazole C-2 position through the conjugated π-system .

Regioselectivity Nucleophilic Substitution Structure-Activity Relationship Synthetic Intermediate

Chloromethyl vs. Bromomethyl Leaving Group: Implications for Nucleophilic Substitution Kinetics

The target compound bears a chloromethyl leaving group, as distinguished from the bromomethyl analog 2-(bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide (CAS 1365965-09-8, MW 306.00 as HBr salt) . In nucleophilic substitution reactions, the bromide ion is a better leaving group than chloride by a factor of approximately 10³ to 10⁴ in typical SN2 displacement reactions (based on established pKa values of conjugate acids: HBr pKa ≈ -9 vs. HCl pKa ≈ -7), meaning the bromomethyl analog reacts faster but may be more prone to hydrolysis and side reactions. The chloromethyl variant offers a more controlled reactivity profile and is available in higher purity grades (≥98% free base ) compared to the bromomethyl hydrobromide salt, which has a higher molecular weight and different solubility characteristics due to its salt form.

Leaving Group Nucleophilic Substitution Alkylation Synthetic Efficiency

Documented Role as a Key Intermediate in Histamine H2-Receptor Antagonist Synthesis

Katsura et al. (1992) specifically employed 2-(chloromethyl)-7-methylimidazo[1,2-a]pyridine as the key alkylating intermediate for the construction of imidazo[1,2-a]pyridinylethylbenzoxazole derivatives, which were evaluated as histamine H2-receptor antagonists with gastric antisecretory and antiulcer activities . This established synthetic utility is further supported by Chinese patent CN104277042A, which is specifically directed to a novel preparation method for this exact compound, explicitly identifying it as an 'important medical intermediate' and highlighting the inherent difficulty of its synthesis as the problem to be solved . The patent discloses a three-step sequence (ring closure, reduction, chlorination) starting from 2-amido-4-methylpyridine, distinguishing it from the one-step condensation approach used by Katsura et al.

Antiulcer Drug Discovery Histamine H2 Antagonist Pharmaceutical Intermediate Medicinal Chemistry

Validated Application Scenarios for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine (CAS 118000-41-2)


Medicinal Chemistry: Synthesis of Imidazo[1,2-a]pyridinylethylbenzoxazole Histamine H2-Receptor Antagonists

Based on the Katsura et al. (1992) study, the target compound serves as the alkylating agent for introducing the imidazo[1,2-a]pyridin-2-ylethyl moiety onto benzoxazole, benzothiazole, and benzimidazole scaffolds . The chloromethyl group undergoes nucleophilic substitution with the appropriate heterocyclic thiol or amine, forming a series of compounds evaluated for gastric antisecretory and antiulcer activity. Procurement of this specific 7-methyl regioisomer is essential, as the substitution pattern directly maps to the pharmacophore model described in the study, where the imidazo[1,2-a]pyridine core is linked via a two-carbon ethyl bridge to a benzoxazole .

Process Chemistry: Scale-Up Synthesis Using the Three-Step Route of Patent CN104277042A

The patent CN104277042A discloses a scalable three-step preparation method: (1) ring closure of 2-amido-4-methylpyridine with ethyl 3-bromopyruvate to form ethyl 7-methyl-imidazo[1,2-a]pyridine-2-carboxylate (28 g yield from 25 g starting material), (2) borohydride reduction to (7-methyl-imidazo[1,2-a]pyridin-2-yl)methanol (18 g from 26 g ester), and (3) chlorination to yield the target product . This route addresses the acknowledged difficulty of direct condensation synthesis and is suitable for process chemists seeking a reproducible, multi-step strategy with isolable intermediates for in-process quality control .

Early Discovery Library Synthesis: Nucleophilic Derivatization via the Chloromethyl Handle

The chloromethyl group at the 2-position of the imidazo[1,2-a]pyridine core provides a versatile electrophilic center for generating libraries of derivatives through nucleophilic substitution with amines, thiols, alkoxides, and carbon nucleophiles . The Sigma-Aldrich AldrichCPR offering of the hydrochloride salt form is specifically curated for early discovery researchers, enabling rapid analog generation without the need for custom synthesis . The ≥98% purity specification (free base) ensures that the building block enters library synthesis with minimal impurities that could complicate hit identification .

Structure-Activity Relationship (SAR) Studies: 7-Methyl Group as a Lipophilicity Modulator

Comparisons with the non-methylated analog 2-(chloromethyl)imidazo[1,2-a]pyridine (XLogP3-AA = 2.2) demonstrate that the 7-methyl substituent increases computed lipophilicity by +0.4 log units (to XLogP3-AA = 2.6) . This quantifiable increase makes the 7-methyl compound the appropriate choice for SAR campaigns where systematic exploration of the effect of a para-methyl substituent on target binding, cellular permeability, or metabolic stability is required. The 7-methyl regioisomer, rather than the 6- or 8-methyl isomers, provides a defined electronic perturbation at the para position of the pyridine ring, which is the position most commonly substituted in bioactive imidazo[1,2-a]pyridines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.